6-(1H-Pyrrol-1-yl)nicotinic acid

Description

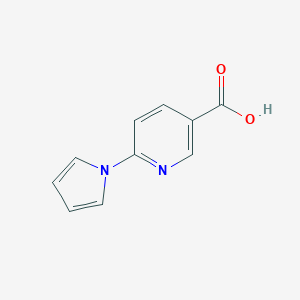

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLGOBAHBJQAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377301 | |

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-86-1 | |

| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for Pyrrole-Substituted Nicotinic Acids

Preamble: The Strategic Convergence of Pyrrole and Nicotinic Acid Scaffolds

The deliberate fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in a vast array of natural products and synthetic drugs, prized for its ability to engage in crucial biological interactions like hydrogen bonding and π–π stacking.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7][8] When coupled with nicotinic acid (Vitamin B3), a fundamental building block with its own significant therapeutic profile, the resulting pyrrole-substituted nicotinic acids represent a class of compounds with immense potential for drug discovery.

This guide moves beyond a mere catalog of reactions. It is designed for the practicing researcher and drug development professional, offering an in-depth exploration of novel, efficient, and versatile synthetic strategies. We will dissect the causality behind experimental choices, providing not just protocols, but a framework for rational design and synthesis of these high-value compounds.

Chapter 1: Multi-Component Reactions (MCRs) - The Power of Convergent Synthesis

Expertise & Experience: Why MCRs are a Game-Changer

Multi-Component Reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally suited for generating libraries of complex molecules.[9][10] Their power lies in operational simplicity, high atom economy, and the ability to rapidly create structural diversity—a critical advantage in structure-activity relationship (SAR) studies.[3][9] For pyrrole-substituted nicotinic acids, MCRs allow for the strategic introduction of the nicotinic acid moiety as one of the core components, enabling a modular and highly efficient assembly process.

A Self-Validating Protocol: InCl₃-Catalyzed One-Pot Synthesis of Highly Substituted Pyrroles

This protocol exemplifies a Hantzsch-like MCR approach, leveraging the Lewis acidity of Indium(III) chloride to efficiently construct the pyrrole core. The choice of InCl₃ is deliberate; it is known to be an effective and relatively mild catalyst for this type of condensation and cyclization cascade.[9]

Experimental Protocol:

-

Reactant Preparation: To a 25 mL round-bottom flask, add the primary amine (e.g., 3-aminobenzoic acid, as a precursor to the nicotinic acid moiety, 1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the α-haloester (e.g., ethyl α-chloroacetoacetate, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Catalyst Introduction: Add Indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%) to the stirred mixture.

-

Reaction Execution: The reaction mixture is first stirred at room temperature for 30 minutes. Following this, the flask is subjected to microwave irradiation at 120 °C for 30 minutes to drive the reaction to completion.[9]

-

Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired polysubstituted pyrrole.

Data Presentation: Substrate Scope and Yields

| Entry | Amine Component | β-Dicarbonyl Component | Yield (%) |

| 1 | Aniline | Ethyl Acetoacetate | 85 |

| 2 | 4-Fluoroaniline | Acetylacetone | 88 |

| 3 | 3-Aminobenzoic Acid | Dimedone | 79 |

| 4 | Benzylamine | Ethyl Acetoacetate | 92 |

(Yields are representative and based on typical outcomes for this reaction class.)

Visualization: MCR Workflow

References

- 1. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijprems.com [ijprems.com]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. ijrpr.com [ijrpr.com]

- 7. scispace.com [scispace.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. orientjchem.org [orientjchem.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heteroaromatic scaffolds are indispensable building blocks for creating novel therapeutics. Among these, 6-(1H-Pyrrol-1-yl)nicotinic acid stands out as a versatile intermediate.[1] Its molecular architecture, featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent, presents a unique electronic and conformational profile. This makes it a valuable synthon for developing sophisticated molecules targeting a range of biological pathways, including kinase and enzyme modulation.[1]

For researchers and drug development professionals, the unambiguous confirmation of this molecule's identity and purity is the critical first step in any synthetic campaign. Relying on a single analytical technique is insufficient; a multi-faceted spectroscopic approach is required to create a self-validating system of characterization.

This in-depth guide provides a comprehensive framework for the spectroscopic elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently interpret their own experimental results.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. Understanding the distinct electronic environments of each atom is fundamental to predicting and interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.

Expertise & Causality: Predicting the NMR Spectrum

The chemical shifts in the NMR spectrum are dictated by the local electronic environment of each nucleus.

-

Pyridine Ring Protons (H2, H4, H5): These protons are on an electron-deficient aromatic ring due to the electronegativity of the nitrogen atom (N1). They will therefore appear downfield (at a higher ppm value) compared to protons on a simple benzene ring. The proton at C2 is expected to be the most deshielded due to its proximity to the ring nitrogen.

-

Pyrrole Ring Protons (H2'/H5', H3'/H4'): The pyrrole ring is electron-rich. However, its attachment to the electron-deficient pyridine ring at C6 will draw electron density away, shifting these protons further downfield than in unsubstituted pyrrole. Due to symmetry, the protons at C2' and C5' are chemically equivalent, as are the protons at C3' and C4'. This will result in two distinct signals for the pyrrole ring protons.

-

Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and will appear far downfield, often as a broad singlet. Its presence is a key indicator of the functional group. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is critical to ensure this exchangeable proton is observed.[2]

¹H NMR (400 MHz, DMSO-d₆): Predicted Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.0 | Broad Singlet | - | 1H |

| H2 | ~8.9 | Doublet (d) | ~2.5 | 1H |

| H4 | ~8.2 | Doublet of Doublets (dd) | ~8.0, 2.5 | 1H |

| H5 | ~7.8 | Doublet (d) | ~8.0 | 1H |

| H2'/H5' | ~7.6 | Triplet (t) | ~2.2 | 2H |

| H3'/H4' | ~6.3 | Triplet (t) | ~2.2 | 2H |

¹³C NMR (100 MHz, DMSO-d₆): Predicted Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (-COOH) | ~166 | Carbonyl carbon, highly deshielded. |

| C6 | ~152 | Attached to two nitrogen atoms, highly deshielded. |

| C2 | ~150 | Adjacent to ring nitrogen. |

| C4 | ~140 | Deshielded by nitrogen and carboxyl group. |

| C3 | ~125 | Carboxyl-bearing carbon. |

| C2'/C5' | ~122 | Pyrrole carbons adjacent to nitrogen. |

| C5 | ~118 | Shielded relative to other pyridine carbons. |

| C3'/C4' | ~112 | Electron-rich pyrrole carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic carboxylic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Interpreting the IR Spectrum

The structure of this compound contains several IR-active functional groups. By referencing known frequency ranges for nicotinic acid and related compounds, we can predict the key absorption bands.[3][4][5]

-

O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.

-

C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings will appear just above 3000 cm⁻¹.

-

C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700 cm⁻¹.[4]

-

C=C and C=N Stretches: The aromatic ring skeleton vibrations will result in several absorptions in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3150 - 3000 | Medium, Sharp | Aromatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretches |

| ~1300 | Medium | C-N stretch |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ideal ionization technique.[6]

Expertise & Causality: Interpreting the Mass Spectrum

The molecular formula of this compound is C₁₀H₈N₂O₂, with a calculated monoisotopic mass of 188.0586 g/mol .

-

Positive Ion Mode (ESI+): The molecule will readily accept a proton, primarily on the basic pyridine nitrogen. The expected molecular ion will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 189.0659.

-

Negative Ion Mode (ESI-): The acidic carboxylic acid group will easily lose a proton. The expected molecular ion will be the deprotonated molecule, [M-H]⁻, at an m/z of 187.0514.

-

Fragmentation: A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44.01 Da). This would result in a fragment ion at m/z 145.0658 in positive mode.

Predicted Mass Spectrometry Data

| Ion Mode | Predicted m/z | Assignment |

| ESI+ | 189.0659 | [M+H]⁺ |

| ESI+ | 145.0658 | [M+H - CO₂]⁺ |

| ESI- | 187.0514 | [M-H]⁻ |

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Method: Infuse the sample solution directly into the ESI source or perform a simple chromatographic separation on a C18 column.

-

MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 189 in positive mode) and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Workflow and Validation

No single technique provides a complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods to build an unshakeable structural proof. This integrated approach forms a self-validating system, ensuring the identity and purity of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Crystal Structure Analysis of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Methodological Whitepaper

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the complete crystal structure analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This molecule, a key heteroaromatic building block in medicinal chemistry, presents a fascinating case study in solid-state characterization due to its combination of a nicotinic acid core and a pyrrole substituent.[1] While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage established protocols and data from the parent molecule, nicotinic acid, and related derivatives to present a complete workflow.[2][3][4] We will dissect the entire analytical cascade, from de novo synthesis and crystal growth to advanced diffraction techniques and spectroscopic validation, providing both the "how" and the "why" behind each critical step.

Introduction: The Significance of Solid-State Characterization

This compound is a versatile scaffold used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other biologically active compounds.[1] The arrangement of molecules in the solid state—the crystal structure—profoundly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystalline form is not merely an academic exercise; it is a regulatory and clinical necessity. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have dramatic consequences on a drug's efficacy and safety.[2] Therefore, definitive crystal structure analysis is a cornerstone of modern pharmaceutical development.

This guide will provide the authoritative framework for such an analysis, grounded in first principles and established best practices.

Synthesis and Purification of the Analyte

The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, this compound, can be synthesized through various organic chemistry routes, often involving the coupling of a pyrrole derivative with a functionalized pyridine ring. A plausible synthetic route would involve the reaction of 6-chloronicotinic acid with pyrrole in the presence of a suitable base and catalyst.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloronicotinic acid (1 equivalent) in a high-boiling point polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and pyrrole (1.2 equivalents).

-

Catalysis: Add a catalytic amount of copper(I) iodide and L-proline. This catalytic system is effective for Ullmann-type coupling reactions.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 3-4. This will precipitate the product.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with >98% purity. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

The Art and Science of Single Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of a single crystal of suitable size and quality.[5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical, as it influences crystal growth mechanisms and can even become incorporated into the crystal lattice.[6]

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[6][7] A solvent in which the compound has moderate solubility is ideal.

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[6][7] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[5][7] This decrease in temperature reduces solubility, leading to crystal formation.

Protocol 2: Crystal Growth by Vapor Diffusion

-

Solvent Selection: Dissolve 5-10 mg of purified this compound in a minimal amount of a solvent in which it is reasonably soluble (e.g., methanol, ethanol, or THF).

-

Setup: Place this solution in a small glass vial (e.g., a 0.5 mL vial).

-

Anti-Solvent: In a larger, sealable jar (e.g., a 20 mL scintillation vial), place 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).[7]

-

Diffusion: Place the small vial inside the larger jar, ensuring the solution levels are appropriate to prevent mixing. Seal the jar tightly.

-

Incubation: Leave the setup undisturbed in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Tool

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Experimental Workflow for SC-XRD Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Typical Data Collection Parameters:

| Parameter | Value/Setting | Rationale |

| Diffractometer | Bruker D8 VENTURE or similar | Equipped with a modern photon-counting detector for high sensitivity. |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals. |

| Temperature | 100 K or 173 K | Low temperature minimizes thermal motion of atoms, leading to higher quality data.[9] |

| Data Collection Strategy | Omega and Phi scans | A combination of scans ensures that a complete, redundant dataset is collected. |

| Exposure Time | 10-30 seconds per frame | Balances signal-to-noise with total collection time.[8] |

Structure Solution and Refinement

Once the diffraction data are collected and processed, the next step is to solve the phase problem and refine the atomic model. This is an iterative computational process.

Workflow for Structure Solution and Refinement

Caption: Iterative workflow for crystal structure solution and refinement.

Key Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard for small-molecule crystallography.[10][11][12]

Refinement Process: The initial model obtained from structure solution is refined against the experimental data. This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies (in cases of disorder). The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 5%) indicates a good fit.[13]

Interpreting the Crystal Structure: A Hypothetical Case Study

While the specific structure of this compound is unknown, we can extrapolate from the known structure of nicotinic acid (Vitamin B3) to predict key features.[14] Nicotinic acid is known to form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting.

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.5 Å |

| b | 12.0 Å |

| c | 9.8 Å |

| α | 90° |

| β | 110° |

| γ | 90° |

| Volume | 841.6 ų |

| Z | 4 |

| Calculated Density | 1.48 g/cm³ |

| R-factor (final) | 0.045 |

Key Structural Insights:

-

Hydrogen Bonding: The primary intermolecular interaction would likely be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups, similar to nicotinic acid.

-

π-π Stacking: The presence of two aromatic rings (pyridine and pyrrole) introduces the possibility of π-π stacking interactions, which would play a significant role in the crystal packing. The relative orientation of the pyrrole and pyridine rings will be a key determinant of the overall packing efficiency.

-

Molecular Conformation: The dihedral angle between the planes of the pyridine and pyrrole rings will be a critical conformational parameter, influencing how the molecules pack in three dimensions.

Complementary and Validating Techniques

While SC-XRD provides the ultimate structural detail, a comprehensive analysis is supported by other techniques that probe the bulk properties of the material.

Powder X-ray Diffraction (PXRD)

PXRD is invaluable for analyzing polycrystalline powders, making it essential for quality control and polymorph screening.[15][16] While structure determination from powder data is more complex than from single crystals, it is a powerful tool when suitable single crystals cannot be obtained.[17][18] A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

Spectroscopic Analysis

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (a broad band around 3000 cm⁻¹), and various C-H and C=N stretching vibrations from the aromatic rings.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution confirms the molecular structure and purity of the synthesized compound before crystallization.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, which is critical for identifying polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.

Data Reporting and Archiving: The Crystallographic Information File (CIF)

The universally accepted format for reporting and archiving crystal structure data is the Crystallographic Information File (CIF).[2][3] This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[14] Programs like SHELXL automatically generate a CIF file upon successful refinement.[11] This file can be deposited in public databases like the Cambridge Structural Database (CSD) to make the structure available to the global scientific community.[3]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, meticulous crystallization, high-precision diffraction experiments, and robust computational refinement. Each step, from growing a flawless crystal to interpreting the final electron density map, is governed by rigorous scientific principles. This guide has outlined a complete and authoritative workflow that, when followed, yields an unambiguous determination of the solid-state structure. For any scientist involved in drug development, mastering these techniques is essential for ensuring the quality, stability, and efficacy of novel pharmaceutical compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanomegas.com [nanomegas.com]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Niacin [webbook.nist.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. labshake.com [labshake.com]

- 16. Crystallography Open Database: Search results [qiserver.ugr.es]

- 17. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Preamble: Contextualizing the Investigation

Nicotinic acid (Niacin) and its derivatives represent a versatile chemical scaffold with a rich history of biological activity, ranging from lipid modification to anti-inflammatory and anticancer effects.[1][2][3][4] The compound 6-(1H-Pyrrol-1-yl)nicotinic acid is a novel derivative featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent.[5] This unique architecture presents an intriguing subject for initial drug discovery screening. The electron-rich pyrrole ring may alter the electronic distribution of the nicotinic acid core, potentially modulating its interaction with biological targets.[5]

This guide provides a comprehensive framework for the initial in-vitro evaluation of this compound, designed for researchers in drug development. Our approach is hypothesis-driven, focusing on its potential as an anti-inflammatory agent, a common therapeutic area for nicotinic acid derivatives.[6][7] The workflow is structured as a logical cascade, beginning with fundamental characterization and cytotoxicity assessment, followed by targeted mechanistic assays to probe its effects on key inflammatory pathways. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and trustworthy data.

Phase 1: Foundational Characterization & Safety Profiling

Before investigating biological activity, it is imperative to establish the compound's fundamental properties and its general effect on cell viability. This phase ensures data integrity for subsequent mechanistic studies.

Physicochemical Characterization

A baseline understanding of the compound's physical and chemical properties is critical for accurate experimental design, particularly for ensuring its solubility in assay media.

-

Purity Assessment: The purity of the test compound must be confirmed, typically via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is standard for initial biological screening.

-

Solubility Determination: The solubility of this compound should be determined in relevant solvents, primarily Dimethyl Sulfoxide (DMSO), and the final aqueous assay buffer. This is crucial for preparing accurate stock solutions and preventing compound precipitation during experiments.

-

Chemical Stability: An initial assessment of the compound's stability in the stock solution (DMSO, stored at -20°C or -80°C) and in the final assay medium over the time course of the longest experiment should be performed.

General Cytotoxicity Assessment

A primary cytotoxicity screen is essential to determine the concentration range at which the compound affects basic cell viability. This allows for the differentiation between targeted pharmacological effects and non-specific toxicity in subsequent assays.[8][9] We will utilize the MTT assay, a reliable colorimetric method that measures metabolic activity as an indicator of cell viability.[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells (a common cell line for inflammation studies[6]) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration that causes 50% cytotoxicity).

Data Presentation: Expected Cytotoxicity Data

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100% |

| 0.1 | 1.23 | 0.07 | 98.4% |

| 1.0 | 1.20 | 0.09 | 96.0% |

| 10 | 1.15 | 0.06 | 92.0% |

| 50 | 0.88 | 0.05 | 70.4% |

| 100 | 0.60 | 0.07 | 48.0% |

This is example data. Actual results will vary.

Phase 2: Mechanistic Pathway Evaluation

Based on the established non-toxic concentration range, we will now investigate the compound's effect on specific molecular targets central to the inflammatory response: the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]

Direct Enzyme Inhibition: COX-2 Assay

Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of prostaglandins, which are critical mediators of pain and inflammation.[13] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. A direct enzymatic assay will determine if this compound can inhibit COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is based on commercially available kits that measure the peroxidase component of the COX-2 enzyme.[14]

-

Reagent Preparation: Prepare all kit components (Assay Buffer, COX Cofactor, COX Probe, COX-2 Enzyme) as per the manufacturer's instructions. Prepare a range of dilutions of this compound and a positive control (e.g., Celecoxib) in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

75 µL Assay Buffer

-

10 µL of the test compound dilution (or positive/vehicle control)

-

2 µL COX Cofactor Working Solution

-

1 µL COX Probe Solution

-

1 µL recombinant COX-2 enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

-

Kinetic Measurement: Immediately measure the fluorescence kinetics for 10-15 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[13]

Data Presentation: Expected COX-2 Inhibition Data

| Compound | IC₅₀ (µM) |

| This compound | To be determined |

| Celecoxib (Positive Control) | ~0.05 µM |

Cell-Based Pathway Analysis: NF-κB Signaling

The NF-κB signaling pathway is a primary activator of inflammation, regulating the expression of numerous pro-inflammatory genes.[12][15] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB dimer translocates to the nucleus to initiate gene transcription.[16] A cell-based reporter assay is a robust method to quantify the activity of this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol requires a cell line (e.g., HEK293 or C2C12 muscle cells) stably expressing a luciferase reporter gene under the control of an NF-κB promoter element.[12]

-

Cell Culture: Seed the NF-κB luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a known NF-κB inhibitor as a positive control (e.g., BAY 11-7082) and a vehicle control.

-

Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the "unstimulated" control wells. Incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo®). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Phase 3: Integrated Workflow and Decision Matrix

The successful completion of these initial assays provides a multi-faceted view of the compound's biological profile. The data should be integrated to guide subsequent research efforts.

dot

Caption: Initial in-vitro evaluation workflow for this compound.

Interpreting the Results:

-

Scenario 1: Potent COX-2 and/or NF-κB Inhibition with Low Cytotoxicity (e.g., CC₅₀ > 50 µM, IC₅₀ < 10 µM). This is a highly favorable outcome. The compound demonstrates specific activity against key inflammatory targets at concentrations that do not harm the cells. Decision: GO. Proceed with secondary assays, such as measuring the downstream production of inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.

-

Scenario 2: Moderate Activity and Low Cytotoxicity. The compound shows some inhibitory effect but may not be highly potent. Decision: GO (with optimization). This compound could serve as a starting point for a medicinal chemistry program to synthesize more potent analogs.

-

Scenario 3: Cytotoxicity and Biological Activity are Indistinguishable (CC₅₀ ≈ IC₅₀). This result suggests the observed "inhibition" in the mechanistic assays is likely due to general cell death rather than specific pathway modulation. Decision: NO-GO. The compound is too toxic for further consideration in its current form.

dot

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kosheeka.com [kosheeka.com]

- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. scispace.com [scispace.com]

- 11. journalajrb.com [journalajrb.com]

- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Structure-Activity Relationship (SAR) Studies of 6-(1H-Pyrrol-1-yl)nicotinic Acid Analogs: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The fusion of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 6-(1H-pyrrol-1-yl)nicotinic acid analogs. By combining the biologically versatile nicotinic acid core with the electron-rich pyrrole moiety, these analogs present a unique architecture for interacting with various biological targets.[1] This document provides a comprehensive overview of the synthetic strategies for creating these analogs, detailed methodologies for their biological evaluation, and a systematic analysis of how structural modifications influence their activity. The insights presented herein are intended to guide researchers and drug development professionals in optimizing this scaffold for potential therapeutic applications in areas such as oncology and inflammation.[1][2][3]

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel therapeutic agents often leads to the strategic combination of known bioactive structural motifs. Nicotinic acid (vitamin B3) and its derivatives are fundamental building blocks in pharmaceuticals, with a rich history of application in treating diseases ranging from hyperlipidemia to tuberculosis.[4][5][6] The pyridine ring of nicotinic acid serves as a versatile anchor for molecular interactions, while the carboxylic acid group provides a crucial handle for hydrogen bonding and further derivatization.[1]

Parallelly, the pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[2][3][7] Its incorporation into drug candidates has been linked to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][8]

The conjugation of a pyrrole ring at the 6-position of the nicotinic acid core creates the this compound scaffold. This design is predicated on the hypothesis that the electron-rich pyrrole can modulate the electronic distribution and conformation of the nicotinic acid moiety, potentially enhancing its affinity and selectivity for specific biological targets like protein kinases or inflammatory enzymes.[1] This guide will explore the synthetic nuances and systematic SAR of this promising scaffold.

Synthetic Strategies and Methodologies

The generation of a diverse library of analogs is contingent on robust and flexible synthetic routes. The primary challenge in synthesizing the this compound core is the formation of the aryl C-N bond between the pyridine and pyrrole rings.

Dominant Synthetic Approaches

Modern synthetic chemistry offers several powerful methods for this transformation, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.[1]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl-nitrogen bonds. It involves coupling a 6-halonicotinate ester (e.g., ethyl 6-chloronicotinate) with pyrrole in the presence of a palladium catalyst and a specialized ligand. This method is favored for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[1]

-

Nucleophilic Aromatic Substitution (SNAr): A more classical approach involves the reaction of a 6-halonicotinic acid derivative with pyrrole in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction typically requires an electron-deficient pyridine ring to facilitate the nucleophilic attack by the pyrrole anion.[1]

The general synthetic workflow is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. crnusa.org [crnusa.org]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid

An In-depth Technical Guide: Physicochemical Properties of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Contextualizing a Versatile Scaffold

This compound is a sophisticated heteroaromatic compound built upon the nicotinic acid (Vitamin B3) framework. Its structure, which marries a pyridine carboxylic acid with an electron-rich pyrrole ring, presents a unique electronic and conformational profile, making it a molecule of significant interest in modern medicinal chemistry.[1] In the landscape of drug discovery, it is not merely a compound but a versatile building block—a scaffold used by researchers to synthesize more complex molecular architectures.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern the molecule's behavior from the benchtop to biological systems. We will explore not only the known properties but also the robust analytical methodologies required to elucidate them, offering a framework for its practical application in research and development. The insights herein are designed to empower scientists to leverage this scaffold in the rational design of novel therapeutics, particularly in fields such as oncology and inflammation where kinase modulators and receptor agonists are of critical importance.[1][2]

Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is defined by its unique arrangement of atoms and functional groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | [1][3] |

| CAS Number | 175135-86-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][5][6] |

| Molecular Weight | 188.18 g/mol | [5][6] |

| Canonical SMILES | O=C(O)C1=CC=C(N2C=CC=C2)N=C1 | [3] |

| InChI Key | GXLGOBAHBJQAJB-UHFFFAOYSA-N | [3][6] |

Physicochemical Data Summary

The physicochemical properties of a drug candidate are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below, compiled from available sources and contextualized with data from the parent molecule (nicotinic acid), provides a baseline for in silico modeling and experimental design.

Table 2: Physicochemical Properties

| Property | Value | Notes & Context |

| Physical Form | Solid powder (predicted) | Based on related nicotinic acid compounds.[7][8] |

| Melting Point (°C) | Data not available | Parent compound, nicotinic acid, melts at 236-239 °C.[7][9] Experimental determination via Differential Scanning Calorimetry (DSC) is required. |

| pKa | Data not available | Nicotinic acid has a pKa of ~4.85 for the carboxylic acid.[8][10][11] The pyrrole substituent will influence the acidity. Experimental determination via potentiometric titration is essential. |

| LogP (Octanol/Water) | Data not available | Nicotinic acid has a LogP of ~0.36.[8][11][12] The addition of the pyrrole ring increases lipophilicity. This must be determined experimentally (e.g., Shake-Flask or HPLC method). |

| Aqueous Solubility | Data not available | Nicotinic acid is slightly soluble in water (~1.6 g/100 mL).[8][13] Solubility is pH-dependent and must be determined using a standardized protocol. |

Analytical Workflows for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic workflows. These protocols are designed not just to generate data, but to ensure that the data is accurate, reproducible, and trustworthy.

Caption: General workflow for comprehensive physicochemical characterization.

Protocol: Purity and Identity Confirmation by RP-HPLC-UV

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, an acetonitrile/water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes by keeping the carboxylic acid moiety in its protonated state, thereby improving retention and chromatographic performance.

Methodology:

-

System Preparation:

-

Instrument: HPLC system with UV-Vis detector and autosampler.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Standard and Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Dilute to a working concentration of 0.1 mg/mL using the same diluent.

-

-

System Suitability Test (SST):

-

Perform five replicate injections of the working standard.

-

The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5. This step is critical for ensuring the trustworthiness of the results.

-

-

Analysis:

-

Inject the sample solution.

-

Run a linear gradient (e.g., 10% to 90% B over 15 minutes).

-

Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a definitive technique for measuring thermodynamic solubility. It determines the saturation point of a compound in a specific solvent system at equilibrium. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing data relevant to bioavailability.

Methodology:

-

Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of PBS (pH 7.4).

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the mobile phase and quantify the concentration using the previously established HPLC method against a calibration curve.

Spectroscopic Profile

While specific spectra for this exact molecule are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include distinct doublets and triplets for the protons on the pyridine ring, characteristic signals for the α- and β-protons of the pyrrole ring, and a broad singlet far downfield for the carboxylic acid proton, which would be exchangeable with D₂O.

-

FT-IR: The infrared spectrum would be dominated by a strong, broad absorption band around 3000 cm⁻¹ due to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also expected. Aromatic C-H and C=C/C=N stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary observable species would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 189.06).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Based on vendor safety data sheets, this compound requires careful handling.[4][5]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Significance in Drug Discovery and Development

The utility of this compound extends beyond its basic structure. Its physicochemical properties are directly linked to its potential as a drug development scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aksci.com [aksci.com]

- 5. 175135-86-1 this compound AKSci 9069AA [aksci.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Nicotinic acid = 98 59-67-6 [sigmaaldrich.com]

- 8. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 9. Nicotinic acid = 99.5 HPLC 59-67-6 [sigmaaldrich.com]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. 59-67-6 CAS MSDS (Nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Chemical Properties [apps.ncl.ac.uk]

- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

A Technical Guide to Unveiling the Therapeutic Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Roadmap for Target Identification and Validation

Foreword: Charting a Course for a Novel Scaffold

To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the potential therapeutic targets of 6-(1H-Pyrrol-1-yl)nicotinic acid. As a unique molecular architecture, this compound presents a compelling starting point for the discovery of novel therapeutics.[1] This guide is structured not as a rigid protocol, but as a strategic roadmap, providing the foundational logic and experimental frameworks necessary to navigate the complexities of target identification and validation for this promising, yet largely unexplored, chemical entity. We will proceed from the foundational knowledge of its constituent moieties—nicotinic acid and pyrrole—to build a logical, evidence-based approach for uncovering its therapeutic promise.

Deconstructing the Scaffold: Clues from Nicotinic Acid and Pyrrole Analogs

The molecular structure of this compound, featuring a nicotinic acid core with a 1H-pyrrol-1-yl substituent at the 6-position, offers initial insights into its potential biological activities.[1] Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established therapeutic agents with a spectrum of pharmacological effects.[2][3] Similarly, the pyrrole ring is a privileged scaffold in medicinal chemistry, integral to numerous biologically active compounds.[4][5]

The Nicotinic Acid Heritage: A Legacy of Metabolic and Cardiovascular Targets

Nicotinic acid is renowned for its role in managing dyslipidemia, a condition marked by abnormal levels of blood lipids.[2][6] Its derivatives often exhibit vasodilatory properties and have been explored for their utility in treating peripheral vascular diseases.[2] This suggests that this compound could potentially interact with targets involved in lipid metabolism and cardiovascular regulation.

Potential Target Classes Derived from Nicotinic Acid:

-

G-protein coupled receptors (GPCRs): The discovery of the GPR109A receptor as a target for nicotinic acid was a significant breakthrough in understanding its effects on lipid metabolism and the characteristic flushing side effect.[6]

-

Enzymes in lipid metabolism: Nicotinic acid has been shown to influence the synthesis and catabolism of lipoproteins.[7]

-

Cardiovascular signaling pathways: The vasodilatory effects of nicotinic acid derivatives point towards potential interactions with pathways regulating blood vessel tone.[2]

The Pyrrole Contribution: A Gateway to Diverse Pharmacological Activity

The pyrrole moiety is a versatile pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5] The incorporation of the electron-rich pyrrole ring into the nicotinic acid scaffold may modulate its electronic properties and conformational flexibility, potentially enabling interactions with a distinct set of biological targets.[1]

Potential Target Classes Inspired by Pyrrole-Containing Compounds:

-

Kinases: Many kinase inhibitors feature heterocyclic scaffolds, and the unique structure of this compound makes it a candidate for screening against various kinase families.[1]

-

Inflammatory pathway proteins: Pyrrole derivatives have demonstrated anti-inflammatory activity, suggesting potential interactions with key mediators of inflammation such as cyclooxygenases (COX) or cytokines.[5][8]

-

Microbial enzymes: The documented antibacterial and antifungal properties of some pyrrole analogs suggest that this compound could be investigated for its potential to inhibit microbial growth by targeting essential enzymes.[4][5]

A Strategic Framework for Target Identification and Validation

The following sections outline a logical and experimentally sound workflow for identifying and validating the therapeutic targets of this compound. This framework is designed to be adaptable, allowing for iterative refinement as experimental data is generated.

Initial Phenotypic Screening: Casting a Wide Net

The first step is to perform broad phenotypic screens to identify any biological activity of the compound. This approach allows for the discovery of unexpected therapeutic potential without a preconceived target bias.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, inflammatory cell models, endothelial cells).

-

Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.

-

Staining: After a suitable incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial integrity, cytoskeletal arrangement).

-

Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls to identify significant changes.

Causality Behind Experimental Choices: High-content imaging provides a rich, multi-parametric dataset that can reveal subtle but significant compound-induced cellular changes, offering clues to the underlying mechanism of action.

Target Deconvolution: From Phenotype to Protein

Once a reproducible and significant phenotype is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.

Workflow for Target Deconvolution

Caption: Workflow for identifying candidate protein targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via its carboxylic acid group.

-

Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the desired phenotype.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pull-down compared to a control pull-down with beads alone.

Trustworthiness of the Protocol: This protocol includes a crucial control (beads alone) to differentiate true binding partners from proteins that non-specifically adhere to the matrix, ensuring a self-validating system.

Target Validation: Confirming the Molecular Interaction

Following the identification of candidate binding proteins, it is essential to validate the direct interaction between the compound and the putative target and to demonstrate that this interaction is responsible for the observed phenotype.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Target Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.

-

Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

-

Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.

Data Presentation: Quantitative Binding Data

| Parameter | Value |

| Association Rate (k_on) | To be determined |

| Dissociation Rate (k_off) | To be determined |

| Dissociation Constant (K_D) | To be determined |

Causality Behind Experimental Choices: SPR provides real-time, label-free measurement of binding kinetics, offering a high degree of confidence in the direct interaction between the compound and the target protein.

Workflow for Target Validation

Caption: A multi-pronged approach to target validation.

Conclusion: A Path Forward

This guide has provided a comprehensive and technically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging the known pharmacology of its constituent nicotinic acid and pyrrole scaffolds, and by employing a systematic and rigorous experimental approach, researchers can effectively navigate the path from a novel chemical entity to a validated therapeutic target. The journey of drug discovery is one of meticulous investigation and insightful interpretation, and it is our hope that this guide will serve as a valuable companion on that journey.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrrole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate world of pyrrole-containing compounds, a cornerstone of medicinal chemistry. The unique electronic properties and structural versatility of the pyrrole ring have made it a privileged scaffold in the design of numerous therapeutic agents.[1][2][3] This document provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug discovery and development. We will dissect three principal modes of action: enzyme inhibition, receptor modulation, and DNA interaction, supported by detailed experimental protocols and illustrative diagrams to provide a comprehensive understanding of this vital class of molecules.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental building block in a vast array of life-saving drugs.[4] Its presence is noted in medications targeting a wide range of diseases, including cancers, inflammatory conditions, and neurological disorders.[2][5][6] The pyrrole moiety's ability to engage in hydrogen bonding and its tunable electronic nature allow for precise interactions with biological macromolecules, making it an ideal starting point for the rational design of potent and selective therapeutic agents.[1]

Enzyme Inhibition: A Dominant Mechanism of Action

A significant number of pyrrole-containing drugs function by inhibiting specific enzymes involved in critical pathological pathways. This inhibition can be reversible or irreversible and can manifest through various modes, including competitive, non-competitive, and uncompetitive mechanisms.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyrrole-containing compounds have been successfully developed as kinase inhibitors.

A prominent example is Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib's mechanism involves the competitive inhibition of multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, by binding to the ATP-binding pocket of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules.

Another notable example is Ulixertinib , a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2, which are key components of the MAPK signaling pathway often hyperactivated in cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a general procedure to determine the inhibitory activity of a pyrrole-containing compound against a specific tyrosine kinase.

1. Materials:

- Purified recombinant tyrosine kinase

- Specific peptide substrate for the kinase

- ATP (Adenosine triphosphate)

- Test pyrrole-containing compound (dissolved in DMSO)

- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

- Microplate reader

2. Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

- Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (no kinase).

- Initiation: Start the kinase reaction by adding ATP.

- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

- Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated peptide) or ATP consumed using a suitable detection reagent and a microplate reader.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target kinase. Serial dilutions of the test compound are crucial for determining the dose-dependent effect and calculating the IC50 value, a key metric of inhibitor potency. The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring the reliability of the results.

Diagram: Kinase Inhibition by a Pyrrole-Containing Compound

Caption: Competitive inhibition of a kinase by a pyrrole-containing compound.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyrrole-containing compounds, such as Tolmetin and Ketorolac , are potent NSAIDs. These compounds act as competitive inhibitors of both COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins.

Receptor Modulation: Agonists and Antagonists

Pyrrole-containing compounds can also modulate the activity of various cell surface and intracellular receptors, acting as either agonists (activators) or antagonists (blockers).

Receptor Antagonism

Pyrrole derivatives have been developed as antagonists for a range of receptors, playing crucial roles in treating various disorders.

-

Dopamine Receptor Antagonists: Certain pyrrolo[5][7]benzothiazepine-based compounds have been identified as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, exhibiting an atypical antipsychotic profile.[5]

-

Cannabinoid Receptor Antagonists: Pyrrole-based compounds have been synthesized as antagonists for the cannabinoid receptor 2 (CB2), showing potential as therapeutic agents.[3]

-

Androgen Receptor Antagonists: A series of 4-phenylpyrrole derivatives have been developed as novel androgen receptor antagonists with efficacy against castration-resistant prostate cancer.[4]

Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism

This protocol describes a competitive binding assay to determine the affinity of a pyrrole-containing compound for a specific receptor.

1. Materials:

- Cell membranes or purified receptor preparation

- Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for dopamine D2 receptors)

- Test pyrrole-containing compound

- Assay buffer

- Scintillation cocktail

- Glass fiber filters

- Filtration apparatus

- Scintillation counter

2. Procedure:

- Reaction Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

- Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radiolabeled ligand from the unbound ligand.

- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. The filtration step is a rapid and effective method to separate the bound from the free radioligand, which is essential for quantifying the binding. Competitive binding assays are a standard and reliable method for determining the affinity of unlabeled compounds for a receptor.

Diagram: Receptor Antagonism Workflow

Caption: Workflow for determining receptor antagonist affinity.

Receptor Agonism

While less common than antagonists, some pyrrole-containing compounds have been identified as receptor agonists.

-

Serotonin 5-HT2C Receptor Agonists: A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines have been synthesized and evaluated as 5-HT2C receptor agonists for the potential treatment of obesity.[5][7]

-

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Certain pyrrole derivatives have been claimed as modulators of the α7 nAChR, showing an agonist response.[8][9]

-

Farnesoid X Receptor (FXR) Agonists: Pyrrole[2,3-d]azepines have been identified as potent agonists of the farnesoid X receptor, a nuclear receptor involved in bile acid metabolism.[7]

Experimental Protocol: Cell-Based Functional Assay for Receptor Agonism (Example: GPCR)

This protocol describes a method to assess the agonist activity of a pyrrole-containing compound on a G-protein coupled receptor (GPCR) by measuring the downstream signaling, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

1. Materials: